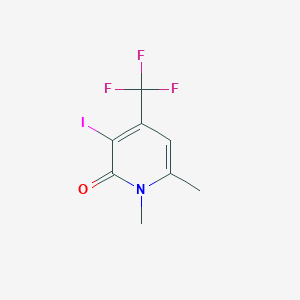
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridone family. This compound is characterized by the presence of iodine, trifluoromethyl, and dimethyl groups attached to a pyridone ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone, methyl iodide, and trifluoromethyl iodide.
Methylation: The methyl groups are introduced at the 1- and 6-positions of the pyridone ring through a methylation reaction using methyl iodide or a similar methylating agent.
Trifluoromethylation: The trifluoromethyl group is introduced at the 4-position of the pyridone ring using trifluoromethyl iodide or a similar trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions may involve the use of acidic or basic media.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reaction conditions may involve the use of solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted pyridones with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives of the pyridone ring.
Reduction Reactions: Products include reduced derivatives of the pyridone ring.
Wissenschaftliche Forschungsanwendungen
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dimethyl-3-chloro-4-(trifluoromethyl)-2-pyridone: Similar structure with chlorine instead of iodine.
1,6-Dimethyl-3-bromo-4-(trifluoromethyl)-2-pyridone: Similar structure with bromine instead of iodine.
1,6-Dimethyl-3-fluoro-4-(trifluoromethyl)-2-pyridone: Similar structure with fluorine instead of iodine.
Uniqueness
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The trifluoromethyl group also contributes to its unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7F3INO |
|---|---|
Molekulargewicht |
317.05 g/mol |
IUPAC-Name |
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C8H7F3INO/c1-4-3-5(8(9,10)11)6(12)7(14)13(4)2/h3H,1-2H3 |
InChI-Schlüssel |
CNFUCIZHCSFYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1C)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













